2-ethyl-3,4-dihydroquinazoline-4-thione
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Overview
Description
2-ethyl-3,4-dihydroquinazoline-4-thione is a heterocyclic compound belonging to the quinazoline family Quinazolines are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethyl-3,4-dihydroquinazoline-4-thione typically involves the cyclization of 2-aminobenzonitrile with appropriate reagents. One common method includes the reaction of 2-aminobenzonitrile with ethyl isothiocyanate under reflux conditions, leading to the formation of the desired thione derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 2-ethyl-3,4-dihydroquinazoline-4-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinazoline ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various halogenating agents, nucleophiles, and electrophiles.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated quinazolines, alkylated derivatives, etc.
Scientific Research Applications
2-ethyl-3,4-dihydroquinazoline-4-thione has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in developing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-ethyl-3,4-dihydroquinazoline-4-thione involves its interaction with various molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biological pathways, including those involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
- 2-Methylquinazoline-4(3H)-thione
- 2-Phenylquinazoline-4(3H)-thione
- 2-Ethylquinazoline-4(3H)-one
Comparison: 2-ethyl-3,4-dihydroquinazoline-4-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity compared to its oxygen analogs (quinazolinones). The ethyl group at the 2-position also influences its biological activity and solubility properties .
Properties
IUPAC Name |
2-ethyl-1H-quinazoline-4-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S/c1-2-9-11-8-6-4-3-5-7(8)10(13)12-9/h3-6H,2H2,1H3,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHGVAZCNMCJXSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=S)C2=CC=CC=C2N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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